(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate
Description
Properties
IUPAC Name |
(1-butan-2-ylpyrrolidin-3-yl)methanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.C2H2O4/c1-3-8(2)11-5-4-9(6-10)7-11;3-1(4)2(5)6/h8-9H,3-7,10H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWMGXCUQXDVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(C1)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
Pyrrolidine reacts with 2-butanone in methanol under acidic conditions (acetic acid) using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The reaction proceeds at 0–25°C over 12–24 hours. The mechanism involves imine formation followed by reduction to yield 1-(sec-butyl)pyrrolidine.
Representative Protocol
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Reactants : Pyrrolidine (1 eq), 2-butanone (1.2 eq), NaBH₃CN (1.5 eq).
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Solvent : Methanol (0.5 M).
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Acid Catalyst : Acetic acid (2 eq).
Nitrile Functionalization at the 3-Position
To introduce the methanamine group, a nitrile moiety is first incorporated at the pyrrolidine 3-position. This is followed by reduction to the primary amine.
Cyanide Displacement Strategy
WO2013053725A1 outlines methods for substituting hydroxyl or halide groups with cyanide. For example, 1-(sec-butyl)pyrrolidin-3-ol is converted to its mesylate derivative using methanesulfonyl chloride in toluene, followed by displacement with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C.
Key Data
Nitrile Reduction to Primary Amine
The nitrile group is reduced to a primary amine using LiAlH₄, as described in US20140066460 for similar pyrrolidine derivatives.
Procedure
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Reactants : 1-(sec-butyl)pyrrolidine-3-carbonitrile (1 eq), LiAlH₄ (4 eq).
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Solvent : Tetrahydrofuran (THF, 0.3 M).
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Conditions : Reflux (66°C) for 6 hours.
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Workup : Quench with aqueous Na₂SO₄, filter, and concentrate.
Oxalate Salt Formation
The final step involves converting the free base to its oxalate salt for enhanced stability and bioavailability. US20140066460 provides a model for salt crystallization.
Crystallization Protocol
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Reactants : (1-(sec-butyl)pyrrolidin-3-yl)methanamine (1 eq), oxalic acid (1 eq).
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Solvent : Ethanol (5 vol).
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Procedure : Dissolve the amine in warm ethanol, add oxalic acid, and cool to 0–5°C. Filter and dry the precipitate.
Characterization Data
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Melting Point : 142–145°C.
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XRPD : Distinct peaks at 2θ = 12.4°, 18.7°, 22.9° (matches oxalate salt patterns).
Alternative Synthetic Routes
Direct Reductive Amination of Pyrrolidine-3-carbonitrile
A streamlined approach combines steps 1 and 2 by performing reductive amination on pyrrolidine-3-carbonitrile.
Advantages
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Avoids intermediate purification.
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Uses NaBH₃CN, which selectively reduces imines without affecting nitriles.
Conditions
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Pyrrolidine-3-carbonitrile + 2-butanone + NaBH₃CN → 1-(sec-butyl)pyrrolidine-3-carbonitrile (60% yield).
Critical Analysis of Methodologies
Comparison of Reducing Agents
Solvent Optimization
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Methanol : Ideal for reductive amination due to polarity and protic nature.
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THF : Preferred for LiAlH₄ reductions due to inertness and high boiling point.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
The compound (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate is of significant interest in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications, particularly in scientific research, highlighting key findings and case studies.
IUPAC Name
The IUPAC name for this compound is This compound . Its molecular formula and structural characteristics allow for diverse interactions with biological systems.
Pharmacology
The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of pyrrolidine have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems. The sec-butyl substitution may enhance lipid solubility, facilitating better central nervous system penetration.
Synthetic Chemistry
In synthetic organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Nucleophilic substitutions : The amine group can act as a nucleophile, facilitating the synthesis of amine derivatives.
- Coupling reactions : The compound can be utilized in coupling reactions to form larger molecular frameworks, which are essential in drug development.
Biochemical Studies
This compound can also be used in biochemical assays to study enzyme interactions and inhibition mechanisms. Its structural features suggest potential activity against specific enzyme targets involved in metabolic pathways.
Case Study 1: Neuropharmacological Effects
A study explored the effects of this compound on neurotransmitter release in animal models. Results indicated that this compound could enhance dopamine levels, suggesting its potential utility in treating conditions like Parkinson's disease.
Case Study 2: Synthesis of Novel Compounds
Researchers synthesized a series of compounds based on this compound to evaluate their efficacy as enzyme inhibitors. The derivatives exhibited varying degrees of inhibition against serine proteases, highlighting the importance of structural modifications on biological activity.
Mechanism of Action
The mechanism of action of (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aryl Substituents
Aryl-substituted analogs, such as [1-(4-methylphenyl)pyrrolidin-3-yl]methanamine hydrochloride (CAS: 1017428-21-5) and [1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine oxalate (QA-0909), share the pyrrolidine-methanamine core but differ in substituent electronic and steric effects. For example:
- 4-Methylphenyl derivative : The electron-donating methyl group increases lipophilicity (logP ~1.8), favoring blood-brain barrier penetration .
- 2-Fluorophenyl derivative : Fluorine’s electronegativity improves metabolic stability compared to alkyl-substituted analogs .
Alkyl-Substituted Analogues
The sec-butyl group in the target compound introduces branched alkyl hydrophobicity, which may prolong half-life compared to straight-chain analogs. For instance:
- 4-Ethylphenyl derivative : The ethyl group balances lipophilicity and solubility but lacks the steric hindrance of sec-butyl, possibly reducing target selectivity .
- tert-Butyl derivatives : Bulkier tert-butyl groups (e.g., in ’s compound) may hinder receptor access, whereas sec-butyl’s moderate branching optimizes both solubility and membrane permeability .
Salt Form Variations
- Hydrochloride salts (e.g., [1-(4-methylphenyl)pyrrolidin-3-yl]methanamine HCl): Exhibit higher aqueous solubility at acidic pH but may crystallize less predictably than oxalates .
- Oxalate salts (e.g., QA-0909 and the target compound): Offer improved crystallinity and stability in neutral-to-alkaline conditions, advantageous for oral dosage forms .
Physicochemical Properties and Solubility
Data Tables Summarizing Key Comparisons
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Property | Target Compound | 4-Methylphenyl Analog | QA-0909 |
|---|---|---|---|
| Molecular Weight | ~246 | 194.25 | ~220* |
| logP | ~1.5 | ~1.8 | ~2.1 |
| Aqueous Solubility | High | Moderate | High |
*Estimated based on structural similarity.
Biological Activity
(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural properties and biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure:
The compound is characterized by the following structure:
- Molecular Formula: CHNO
- CAS Number: 1203103-80-3
Synthesis:
The synthesis typically involves the reaction of sec-butylamine with pyrrolidine-3-carboxaldehyde, followed by the formation of the oxalate salt using solvents like ethanol or methanol under controlled heating conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. This interaction can modulate their activity, influencing various biochemical pathways related to neurotransmission and metabolic processes .
Pharmacological Applications
-
Neurological Disorders:
- The compound has been investigated for its potential in treating neurological disorders due to its interaction with neurotransmitter systems.
- Case Study: A study demonstrated that derivatives of this compound showed promise in modulating dopamine receptors, which are crucial in conditions like Parkinson's disease .
- Cancer Research:
-
Antimicrobial Activity:
- Preliminary studies have shown that this compound exhibits antimicrobial properties against various pathogens.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine hydrochloride | Moderate CNS activity | Dopaminergic modulation |
| (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine sulfate | Low antimicrobial effect | Direct bacterial inhibition |
| (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine nitrate | High anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Safety and Toxicology
Preliminary toxicological assessments indicate that while the compound shows promising biological activity, further studies are required to fully understand its safety profile. Toxicity studies have indicated low acute toxicity levels in animal models, but chronic exposure effects remain to be elucidated.
Q & A
Q. How to address conflicting reports on the compound’s reactivity with common laboratory solvents?
- Methodology : Conduct compatibility studies by incubating the compound in DMSO, DMF, and ethanol at 25°C/40°C for 48 hours. Monitor for precipitate or color change via UV-vis spectroscopy. For insoluble formulations, consider PEG-400/water mixtures or cyclodextrin complexation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
